molecular formula C11H20O2 B12709161 Isobutyl cyclohexanecarboxylate CAS No. 37139-85-8

Isobutyl cyclohexanecarboxylate

Cat. No.: B12709161
CAS No.: 37139-85-8
M. Wt: 184.27 g/mol
InChI Key: HTOQALXUSKONGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl cyclohexanecarboxylate is typically synthesized through the esterification of cyclohexanecarboxylic acid with isobutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to maintain optimal temperature and pressure, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Isobutyl cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isobutyl cyclohexanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug delivery systems.

    Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma

Mechanism of Action

The mechanism of action of isobutyl cyclohexanecarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes and proteins, altering their function. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of a cyclohexane ring and an isobutyl ester group, which imparts distinct chemical properties and a pleasant aroma. Its versatility in various chemical reactions and applications in multiple industries further highlight its uniqueness .

Properties

CAS No.

37139-85-8

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-methylpropyl cyclohexanecarboxylate

InChI

InChI=1S/C11H20O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3

InChI Key

HTOQALXUSKONGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.